2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Description
This compound is a heterocyclic hybrid structure combining a pyrazolo[1,5-a]pyrimidine core with a 3,5-dimethylisoxazole acetamide substituent. Pyrazolo-pyrimidine scaffolds are widely studied for their bioactivity, particularly in kinase inhibition and anticancer applications . The dimethylisoxazole group may enhance metabolic stability and ligand-receptor interactions due to its rigidity and electron-rich nature.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-11(9(2)20-17-8)5-13(19)16-10-6-14-12-3-4-15-18(12)7-10/h3-4,6-7H,5H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKLVXLPRLBPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
The compound acts as an inhibitor of PI3Kγ . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways.
Biochemical Pathways
The inhibition of PI3Kγ affects several downstream pathways, most notably the Akt/mTOR pathway . This pathway is involved in cell cycle progression and growth, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Pharmacokinetics
This suggests that the compound could be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the induction of cell cycle arrest and apoptosis in cells that are dependent on PI3Kγ signaling. This can result in the inhibition of cell proliferation and the reduction of tumor growth in cancerous cells.
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 273.31 g/mol
The compound features a 3,5-dimethylisoxazole moiety linked to a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its diverse pharmacological properties.
Research indicates that compounds containing pyrazolo[1,5-a]pyrimidine structures exhibit significant activity against various protein kinases involved in cancer progression. The specific mechanisms through which 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide exerts its effects include:
- Inhibition of Kinase Activity : This compound has been shown to selectively inhibit various receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and differentiation .
- Anti-inflammatory Effects : Pyrazole derivatives are noted for their anti-inflammatory properties, likely due to their ability to modulate cytokine production and inhibit inflammatory pathways .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:
- Substituents on the Pyrazolo Ring : Variations in substituents on the pyrazolo ring can enhance or reduce inhibitory potency against specific kinases. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against certain targets .
- Isomeric Forms : Different isomers of the compound may exhibit varying degrees of biological activity, emphasizing the importance of stereochemistry in drug design.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo derivatives. For example:
- In vitro assays demonstrated that 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 10.0 | Cell cycle arrest |
| HeLa (Cervical) | 8.0 | Inhibition of kinase activity |
Anti-inflammatory Activity
In vivo models have shown that this compound can significantly reduce inflammation markers in animal models of arthritis and colitis, suggesting its potential as an anti-inflammatory agent.
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The combination with standard chemotherapy agents showed synergistic effects, enhancing overall efficacy .
- Inflammation Model : In a murine model of colitis, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic substitution, with position 5 and 7 being most reactive due to electron-rich nitrogen atoms . For example:
-
Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at position 5 or 7 .
-
Halogenation : Chlorination using POCl₃ selectively substitutes hydrogen at position 2 or 5 .
The isoxazole ring exhibits limited electrophilic reactivity due to methyl substituents but can undergo ring-opening under acidic conditions (e.g., HCl/EtOH) to yield β-ketoamide derivatives.
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyrimidine scaffold participates in palladium-catalyzed cross-coupling:
For the acetamide side chain, Mitsunobu reactions enable O-alkylation, while hydrolysis with NaOH yields carboxylic acid derivatives .
Oxidation and Reduction
-
Oxidation : The pyrazolo[1,5-a]pyrimidine nitrogen oxidizes to N-oxides using H₂O₂/AcOH. The isoxazole ring remains stable under these conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative, enhancing solubility .
Hydrolysis and Stability
The acetamide linker undergoes hydrolysis under strongly acidic (HCl, reflux) or basic (NaOH, 60°C) conditions:
| Condition | Product | Application |
|---|---|---|
| 6M HCl, 12 h reflux | 2-(3,5-dimethylisoxazol-4-yl)acetic acid | Intermediate for analogues |
| 2M NaOH, 4 h, 60°C | Pyrazolo[1,5-a]pyrimidin-6-amine | Functionalization precursor |
Stability studies indicate the compound is photostable but prone to decomposition in polar aprotic solvents (e.g., DMSO) over 48 hours .
Mechanistic Insights
Density functional theory (DFT) studies reveal that the pyrazolo[1,5-a]pyrimidine’s dihedral angle (82–89°) relative to the acetamide plane influences reactivity and binding interactions . Substituents at position 2 or 5 modulate electronic effects, enhancing electrophilic substitution rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The pyrazolo[1,5-a]pyrimidine moiety in the target compound distinguishes it from other pyrazolo-pyrimidine isomers. For example:
- Pyrazolo[3,4-d]pyrimidines (e.g., compounds 2 and 3 in ) exhibit distinct electronic properties due to the fused pyrimidine ring at the 3,4-position of the pyrazole. These derivatives often undergo isomerization under specific conditions, as seen in the conversion of 7 to 6 and 9 to 8 .
- Pyrazolo[1,5-a][1,3,5]triazines () replace the pyrimidine ring with a triazine, altering hydrogen-bonding capacity and solubility. These compounds demonstrated anticancer activity against select cell lines, suggesting the pyrazolo-triazine core may favor cytotoxicity over kinase selectivity compared to pyrazolo-pyrimidines .
Substituent Effects
- Acetamide vs. Hydrazine/Hydrazone Groups : The target compound’s acetamide linker contrasts with hydrazine derivatives (e.g., compound 3 in ) and hydrazones (e.g., ’s triazolopyrimidine-acetylhydrazones). Hydrazine/hydrazone groups often enhance metal-chelation properties but may reduce metabolic stability .
- 3,5-Dimethylisoxazole vs. Dichloromethyl or Quinazoline Substituents : The dimethylisoxazole group in the target compound likely improves lipophilicity and steric hindrance compared to dichloromethyl groups in ’s pyrazolo-triazines or quinazoline moieties in ’s antimicrobial derivatives .
Data Table: Key Structural and Functional Comparisons
Research Implications
The target compound’s unique combination of pyrazolo[1,5-a]pyrimidine and dimethylisoxazole groups positions it as a candidate for optimizing kinase selectivity and metabolic stability. Comparative studies with ’s dichloromethyl-triazines suggest that replacing chlorine with methyl groups could reduce off-target toxicity. Further functionalization of the acetamide linker (e.g., introducing chiral centers, as in ) may enhance bioactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide, and what critical parameters influence yield?
- Methodology :
- Intermediate synthesis : Begin with iodophenyl-substituted pyrazolo[1,5-a]pyrimidine precursors (e.g., N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) and employ Stille coupling with tributylstannyl reagents to introduce functional groups. Optimize reaction time (6–8 hr) and temperature (80–100°C) to minimize side products .
- Heterocyclic assembly : Use sodium salts of benzofuran-propenone derivatives to react with heterocyclic amines, followed by cyclization under acidic conditions. Monitor pH (4–6) to stabilize intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?
- Methodology :
- Structural confirmation : Combine H/C NMR (for substituent positioning), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (for solid-state conformation, e.g., bond angles in pyrazolo-pyrimidine cores) .
- Purity assessment : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm. Adjust mobile phase gradients (acetonitrile/water) to resolve polar byproducts .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodology :
- Antioxidant screening : Employ DPPH radical scavenging assays (IC calculations) and compare to reference antioxidants like ascorbic acid. Use concentrations of 10–100 μM to assess dose dependency .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). Include positive controls (e.g., staurosporine) and validate with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in pyrazolo-pyrimidine acetamide derivatives?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the isoxazole 3-position to enhance metabolic stability. Compare logP values (via HPLC) to correlate hydrophobicity with membrane permeability .
- Scaffold hybridization : Fuse benzothiazine or pyridazine moieties (e.g., 3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl) to modulate redox potential. Use DFT calculations to predict electronic effects on radical scavenging .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Orthogonal validation : Cross-check cell-based results (e.g., cytotoxicity in mammalian cells) with in vitro enzymatic assays. For example, discrepancies in kinase inhibition may arise from off-target effects in cellular environments .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in cell lysates. Compare with pure compound activity to rule out false positives .
Q. How can computational modeling predict binding modes of this compound with therapeutic targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., MAPK or CDK2). Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .
- Pharmacophore mapping : Align acetamide and pyrimidine moieties with key hydrogen-bonding residues (e.g., ATP-binding pockets). Use Schrödinger’s Phase to generate 3D pharmacophore models .
Q. What experimental controls are critical for ensuring reproducibility in synthetic protocols?
- Methodology :
- Reagent purity : Source DMDAAC (dimethyldiallylammonium chloride) from certified suppliers (e.g., Luyue Chemical) and verify purity via H NMR before polymerization steps .
- Oxygen-sensitive steps : Conduct Stille couplings under inert gas (N/Ar) and use degassed solvents (e.g., DMF) to prevent oxidation of tin intermediates .
Q. How can stability studies under varying pH and temperature conditions inform formulation development?
- Methodology :
- Forced degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hr. Monitor degradation via UPLC-MS and identify hydrolytic cleavage points (e.g., acetamide bonds) .
- Lyophilization : Assess freeze-dried formulations for long-term storage. Compare residual solvent levels (e.g., DMSO) using GC-MS to meet ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
